molecular formula C11H9NO2S B1580734 2-(Phenylsulfonyl)pyridine CAS No. 24244-60-8

2-(Phenylsulfonyl)pyridine

Cat. No.: B1580734
CAS No.: 24244-60-8
M. Wt: 219.26 g/mol
InChI Key: MPTVNPMFAZVTJG-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)pyridine is an organic compound with the chemical formula C11H9NO2S. It is a white crystalline solid that is soluble in organic solvents such as alcohol, ether, and dimethyl sulfoxide. This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of drugs and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

A common preparation method for 2-(Phenylsulfonyl)pyridine involves the reaction of pyridine with benzenesulfonyl chloride. The specific steps are as follows :

  • Add pyridine to anhydrous ether.
  • Slowly add benzenesulfonyl chloride while maintaining low temperature and stirring.
  • After the reaction is complete, filter the product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(Phenylsulfonyl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Some common reagents and conditions used in these reactions are:

    Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Typically involves reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Often carried out using nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

2-(Phenylsulfonyl)pyridine has been investigated for its potential pharmacological properties, including:

  • Antimicrobial Activity : Research has shown that pyridine derivatives exhibit significant antimicrobial effects against various pathogens. For instance, compounds containing the pyridine nucleus have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Properties : Studies indicate that certain pyridine derivatives exhibit cytotoxic effects on cancer cell lines. The sulfonyl group may enhance the interaction with biological targets, contributing to the compound's efficacy in inhibiting tumor growth .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the preparation of more complex organic molecules through various synthetic methodologies, including palladium-catalyzed reactions and C–H activation strategies .
  • Functionalization of Pyridine Rings : The presence of the sulfonyl group allows for selective functionalization at different positions on the pyridine ring, facilitating the development of diverse chemical entities with tailored properties .

Data Table: Applications and Activities

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacteria and fungi
Anticancer PropertiesCytotoxic effects on cancer cell lines
Organic SynthesisBuilding block for complex organic molecules
FunctionalizationSelective modification of pyridine rings

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The compound exhibited notable activity against multiple strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, revealing an IC50 value below 10 µM for certain types of cancer, indicating strong potential as an anticancer agent . The mechanism involves inducing apoptosis in cancer cells, which is crucial for therapeutic development.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways . For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Phenylsulfonyl)pyridine can be compared with other similar compounds, such as 2-(benzenesulfonyl)pyridine and 2-(phenylsulfonyl)-pyridine . These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in organic synthesis.

List of Similar Compounds

  • 2-(benzenesulfonyl)pyridine
  • 2-(phenylsulfonyl)-pyridine
  • 2-(phenyl sulfonyl)-pyridine
  • 2-Pyridyl phenyl sulfone

Biological Activity

2-(Phenylsulfonyl)pyridine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications. The information is compiled from various research studies and reviews to provide a comprehensive overview.

This compound features a pyridine ring substituted with a phenylsulfonyl group, which enhances its reactivity and biological activity. The molecular structure can be represented as follows:

C10H9NO2S\text{C}_{10}\text{H}_{9}\text{N}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited growth inhibition (GI50) values of less than 10 nM against 80% of the NCI-60 cancer cell lines, with specific efficacy against breast cancer cells (Hs578T) showing a GI50 value of 10.3 nM .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineGI50 (nM)
IHs578T10.3
IIVarious<10
IIIUO-3110.83
IVSNB-7513.76

The mechanism underlying the anticancer activity of this compound involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. The half-maximal inhibitory concentration (IC50) for this activity was found to be 1.7 μM . Additionally, molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its enzyme inhibitory effects. Studies have shown that it can inhibit certain enzymes related to cancer metabolism and proliferation, contributing to its overall therapeutic potential .

Case Studies

Several studies have highlighted the biological effects of this compound in different contexts:

  • Anticancer Screening : The National Cancer Institute (NCI) screened various derivatives against a panel of human cancer cell lines, revealing promising results for further development .
  • Tubulin Interaction : Research focused on the interaction between this compound and tubulin revealed that it disrupts microtubule formation, which is critical for cancer cell division and survival .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds based on the phenylsulfonyl pyridine scaffold exhibit reduced tumor growth in animal models, suggesting potential for clinical application .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Phenylsulfonyl)pyridine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of pyridine derivatives using phenylsulfonyl chloride under controlled conditions. Key steps include:

  • Oxidation : For analogous compounds (e.g., selenonyl derivatives), oxidation with KMnO₄ in glacial acetic acid at room temperature is effective .
  • Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product, with yields optimized by maintaining anhydrous conditions and inert atmospheres .
  • Critical Parameters : Reaction temperature (20–25°C), stoichiometric ratios of reactants, and choice of solvent (e.g., dichloromethane or acetic acid) significantly impact purity and yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and dihedral angles (e.g., near-perpendicular phenyl-pyridine orientation, ~79° dihedral angle) using programs like SHELXS97 and SHELXL97 .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while IR identifies sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .
  • Data Collection : APEX2 software for diffraction data and ORTEP-3 for molecular graphics visualization .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate .
  • Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the role of the sulfonyl group in the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonyl group or replacing it with selenonyl/thioether moieties. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to analyze sulfonyl interactions with active sites. Validate predictions with mutagenesis studies .
  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Standardization : Replicate experiments using identical cell lines (e.g., HeLa or HEK293) and assay buffers to minimize variability .
  • Purity Verification : Analyze compounds via HPLC (>98% purity) and mass spectrometry to rule out impurities as confounding factors .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-(Phenylselenonyl)pyridine) to identify trends in substituent effects .

Q. How can reaction conditions be optimized to improve regioselectivity in the sulfonylation of pyridine derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to direct sulfonylation to the 2-position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution, while nonpolar solvents may favor alternative pathways .
  • Temperature Gradients : Lower temperatures (0–10°C) reduce side reactions; monitor progress via TLC or in situ IR .

Q. Key Methodological Notes

  • Crystallography : For SCXRD, grow crystals via slow evaporation of CHCl₃/CCl₄ mixtures. Resolve weak π-π interactions (3.3–3.6 Å) to confirm packing motifs .
  • Biological Studies : Use MTT assays for cytotoxicity profiling and Western blotting to assess downstream signaling pathways (e.g., apoptosis markers) .

Properties

IUPAC Name

2-(benzenesulfonyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTVNPMFAZVTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302617
Record name 2-(PHENYLSULFONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24244-60-8
Record name 24244-60-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152132
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(PHENYLSULFONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Phenylsulfonyl)-pyridin
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

First, 8.20 g (115 mmol) of crotonaldehyde and 9.55 g (57.2 mmol) of benzenesulfonyl cyanide were introduced to the same reaction vessel as in Example 1. Toluene (15 ml) was added as the solvent, and 1.33 g (5.78 mmol) of tributyl borate was added. Then the mixture was heated under reflux for 3 hours while agitating at an internal temperature of 110° C. in a nitrogen atmosphere, separating and removing water that was produced. After this solution was cooled to room temperature, the low-boiling components, such as solvent, etc., were removed under reduced pressure and the resulting concentrate was cooled in an ice bath to precipitate crystals. The crystals were filtered with a glass filter and washed with 10 ml of toluene that had been cooled to 5° C. or lower. Then the crystals were dried for 2 hours in vacuo to give 10.9 g of 2-benzenesulfonylpyridine as colorless crystals (purity of 98%, yield of 85% based on benzenesulfonyl cyanide).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

First, 8.05 g (113 mmol) of crotonaldehyde (2-butenal) and 9.17 g (54.9 mmol) of benzenesulfonyl cyanide were introduced to a 3-necked flask (50 ml volume) equipped with a thermometer, a magnetic stirrer, a Dean-Stark water type distilling receiver, and a condenser tube. Toluene (15 ml) as a solvent and butanol (1.5 ml) were added, and then 589 mg (5.55 mmol) of lithium perchlorate was added. Next, the mixture was heated under reflux for 15 hours while agitating at an internal temperature of 110° C. in a nitrogen atmosphere, and separating and removing water that was produced. After this solution was cooled to room temperature, the low-boiling components, such as solvent, etc., were removed under reduced pressure and the resulting concentrate was cooled in an ice bath to precipitate crystals. The crystals were filtered with a glass filter and washed with 10 ml of toluene that had been cooled to 5° C. or lower. Then the crystal were dried for 2 hours in vacuo to give 10.8 g of 2-benzenesulfonylpyridine having the following properties as colorless crystals (purity of 99%, yield of 89% based on benzenesulfonyl cyanide).
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step One
Quantity
589 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

First, 10.16 g (145 mmol) of crotonaldehyde and 10.09 g (60.4 mmol) of benzenesulfonyl cyanide were introduced to the same reaction vessel as in Example 1. Toluene (15 ml) were added as the solvent, and the mixture was heated under reflux for 15 hours while agitating at an internal temperature of 110° C. in a nitrogen atmosphere, separating and removing water that was produced. After this solution was cooled to room temperature, the low-boiling components, such as solvent, etc., were removed under reduced pressure and the resulting concentrate was cooled in an ice bath to precipitate crystals. The crystals were filtered with a glass filter and washed with 10 ml of toluene that had been cooled to 5° C. or lower. Then the crystals were dried in vacuo for 2 hours to give 9.11 g of 2-benzenesulfonyl-pyridine as colorless crystals (purity of 90%, yield of 62% based on benzenesulfonyl cyanide).
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
10.09 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

First, 8.22 g (115 mmol) of crotonaldehyde and 9.22 g (55.2 mmol) of benzenesulfonyl cyanide were introduced to the same reaction vessel as in Example 1. Toluene (15 ml) as the solvemnt and butanol (1.5 ml) were added, and 677 mg (5.55 mmol) of sodium perchlorate was added. Then the mixture was heated under reflux for 18 hours while agitating at an internal temperature of 110° C. in a nitrogen atmosphere, separating and removing water that was produced. After this solution was cooled to room temperature, the low-boiling components, such as solvent, etc., were removed under reduced pressure and the resulting concentrate was cooled in an ice bath to precipitate crystals. The crystals were filtered with a glass filter and washed with 10 ml of toluene that had been cooled to 5° C. or lower. Then the crystals were dried for 2 hours in vacuo to give 11.2 g of 2-benzenesulfonylpyridine as colorless crystals (purity of 98%, yield of 91% based on benzenesulfonyl cyanide).
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
677 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

First, 8.20 g (115 mmol) of crotonaldehyde and 9.55 g (57.2 mmol) of benzenesulfonyl cyanide were introduced to the same reaction vessel as in Example 1. Toluene (15 ml) as the solvent and butanol (1.5 ml) were added, and 1.33 g (5.78 mmol) of tributyl borate was added. Then the mixture was heated under reflux for 3 hours while agitating at an internal temperature of 110° C. in a nitrogen atmosphere, separating and removing water that was produced. After this solution was cooled to room temperature, the low-boiling components, such as solvent, etc., were removed under reduced pressure and the resulting concentrate was cooled in an ice bath to precipitate crystals. The crystals were filtered with a glass filter and washed with 10 ml of toluene that had been cooled to 5° C. or lower. Then the crystals were dried for 2 hours in vacuo to give 11.3 g of 2-benzenesulfonylpyridine as colorless crystals (purity of 99%, yield of 89% based on benzenesulfonyl cyanide).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Phenylsulfonyl)pyridine
2-(Phenylsulfonyl)pyridine
2-(Phenylsulfonyl)pyridine
Reactant of Route 5
2-(Phenylsulfonyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(Phenylsulfonyl)pyridine

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